(2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid
Description
(2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a cyclohexyl substituent at the 4-position and a carboxylic acid group at the 2-position of the five-membered ring. The cyclohexyl group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(2R,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m0/s1 |
InChI Key |
XRZWVSXEDRYQGC-VHSXEESVSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H]2C[C@@H](NC2)C(=O)O |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines via cascade reactions. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation and decarboxylation . Another approach utilizes microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency .
Industrial Production Methods
Industrial production of (2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols or amines .
Scientific Research Applications
(2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications and the biological system in which it is used . The cyclohexyl group and pyrrolidine ring contribute to its binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The cyclohexyl group confers greater steric hindrance and lipophilicity compared to hydroxyl, methoxy, or phenyl groups. This reduces water solubility but enhances compatibility with lipid-rich environments (e.g., cell membranes) .
- Conformational Rigidity : The cyclohexyl substituent likely enforces an envelope conformation in the pyrrolidine ring, similar to the methoxy derivative observed in crystallographic studies .
- Synthetic Utility : Unlike the hydroxy and methoxy analogs, which are used in protein studies and drug intermediates (e.g., Eribaxaban), the cyclohexyl variant may serve in designing lipophilic pharmacophores or prodrugs .
Biological Activity
(2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities and applications. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 169.23 g/mol
- CAS Number : 71989-31-6
Biological Activity Overview
The compound exhibits various biological activities, particularly in the realms of drug development and peptide synthesis. Its structural characteristics allow it to interact with multiple biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals.
Key Biological Activities
-
Angiotensin-Converting Enzyme Inhibition :
- (2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid is noted for its role as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial for managing hypertension and heart failure by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
- Neuroactive Peptide Research :
- Peptide Synthesis :
Table 1: Summary of Biological Activities
Case Study: ACE Inhibitors
A study highlighted the effectiveness of (2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid as a precursor in synthesizing ACE inhibitors. The synthesized compounds demonstrated significant inhibition of ACE activity in vitro, suggesting potential therapeutic applications in cardiovascular diseases.
The mechanisms through which (2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid exerts its effects include:
- Receptor Binding : The compound interacts with specific receptors involved in the renin-angiotensin system, influencing blood pressure regulation.
- Enzyme Inhibition : By inhibiting ACE, it prevents the formation of angiotensin II, leading to vasodilation and reduced blood pressure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
